Tartronate semialdehyde phosphate
Overview
Description
3-Oxo-2-phosphonooxypropanoic acid, also known as phosphohydroxypyruvic acid, is an organic compound with the molecular formula C3H5O7P. It is a key intermediate in various biochemical pathways, particularly in the metabolism of amino acids and the glycolytic pathway. This compound plays a crucial role in the biosynthesis of serine, an essential amino acid involved in numerous physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-2-phosphonooxypropanoic acid typically involves the phosphorylation of hydroxypyruvic acid. One common method is the reaction of hydroxypyruvic acid with phosphoric acid under controlled conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 25-30°C, with a pH maintained around 7 to ensure optimal reaction conditions .
Industrial Production Methods: Industrial production of 3-oxo-2-phosphonooxypropanoic acid often employs enzymatic methods due to their specificity and efficiency. Enzymes such as hydroxypyruvate reductase and phosphotransferases are used to catalyze the phosphorylation of hydroxypyruvic acid. These enzymatic processes are carried out in bioreactors under controlled conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-2-phosphonooxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-oxo-2-phosphonooxypropanoate.
Reduction: Reduction reactions can convert it into 3-hydroxy-2-phosphonooxypropanoic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonooxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: 3-oxo-2-phosphonooxypropanoate.
Reduction: 3-hydroxy-2-phosphonooxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxo-2-phosphonooxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in phosphorylation reactions.
Biology: The compound is crucial in studying metabolic pathways, particularly in the biosynthesis of amino acids like serine.
Mechanism of Action
The mechanism of action of 3-oxo-2-phosphonooxypropanoic acid involves its role as an intermediate in metabolic pathways. It acts as a substrate for enzymes such as hydroxypyruvate reductase and phosphotransferases, facilitating the transfer of phosphate groups and the reduction of hydroxypyruvic acid. These reactions are essential for the biosynthesis of serine and other amino acids, which are vital for cellular functions and growth .
Comparison with Similar Compounds
2-Oxo-3-phosphonooxypropanoic acid: Similar in structure but differs in the position of the phosphonooxy group.
Phosphohydroxypyruvic acid: Another name for 3-oxo-2-phosphonooxypropanoic acid, highlighting its role in phosphorylation reactions.
Uniqueness: 3-Oxo-2-phosphonooxypropanoic acid is unique due to its specific role in the biosynthesis of serine and its involvement in multiple metabolic pathways. Its ability to undergo various chemical reactions and its applications in different scientific fields make it a versatile and valuable compound .
Biological Activity
Tartronate semialdehyde phosphate (TSP) is a significant compound in biochemical pathways, particularly in the context of glycerol metabolism. It serves as a substrate for various enzymatic reactions and plays a pivotal role in the metabolic processes of certain fungi, such as Ustilago maydis. This article explores the biological activity of TSP, focusing on its enzymatic interactions, metabolic significance, and potential applications in biotechnological processes.
Enzymatic Role of this compound
Tartronate Semialdehyde Reductase (TSR)
Tartronate semialdehyde reductase (TSR) is an enzyme that catalyzes the reversible conversion of tartronate semialdehyde to glycerate. This reaction is crucial in the final stages of glycerate biosynthesis, which is integral to the assimilation of glycerol in various organisms. The enzyme is classified under EC 1.1.1.60 and is part of the β-hydroxyacid dehydrogenase family, which also includes other enzymes that utilize NAD+ or NADP+ as cofactors.
Kinetic Parameters
The kinetic properties of TSR have been extensively studied, revealing important insights into its substrate specificity and efficiency. The following table summarizes the kinetic parameters for TSR when acting on different substrates:
Substrate | (mM) | (µmol/min/mg) |
---|---|---|
D-Glycerate | 17.7 ± 2.3 | 1.14 ± 0.15 |
L-Glycerate | 123.2 ± 21.8 | 0.03 ± 0.01 |
Tartronic Semialdehyde | 0.19 ± 0.03 | 0.17 ± 0.03 |
These values indicate that TSR has a significantly higher affinity for tartronic semialdehyde compared to glycerate, suggesting a preferential metabolic flow towards glycerate production under physiological conditions .
Biological Significance
Glycerol Assimilation
The primary biological role of TSP through TSR is its involvement in glycerol assimilation in Ustilago maydis. Studies have shown that mutants lacking functional TSR exhibit reduced growth on glycerol as the sole carbon source, highlighting the enzyme's critical role in energy metabolism and biomass production . The introduction of additional copies of the tsr1 gene led to increased glycolipid accumulation, further emphasizing its importance in metabolic engineering applications aimed at enhancing glycerol utilization .
Case Study: Glycerol Utilization in Ustilago maydis
In a study examining the genetic basis for improved glycerol utilization, researchers identified a T-DNA tagged mutant with enhanced expression of the tsr1 gene. The findings indicated that this overexpression resulted in a marked increase in glycerol assimilation rates and overall growth efficiency . Additionally, knockout mutants demonstrated a substantial decrease (45.2%) in glycolipid production, underscoring the enzyme's role as a rate-limiting factor in this metabolic pathway.
Molecular Docking Studies
Recent molecular modeling and docking studies have investigated the interactions between TSP and enolase inhibitors from both bacterial and human sources. These studies aim to elucidate structural differences that could inform drug design targeting bacterial survival mechanisms . The findings suggest that TSP can serve as a lead compound for developing novel therapeutic agents against pathogens like Salmonella, which exploit similar metabolic pathways.
Properties
IUPAC Name |
3-oxo-2-phosphonooxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O7P/c4-1-2(3(5)6)10-11(7,8)9/h1-2H,(H,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLQTRXAGCIRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(=O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922684 | |
Record name | 3-Oxo-2-(phosphonooxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14886-81-8, 118455-76-8 | |
Record name | D-Tartronic semialdehyde phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014886818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tartronate semialdehyde phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118455768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxo-2-(phosphonooxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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